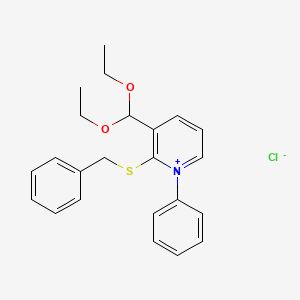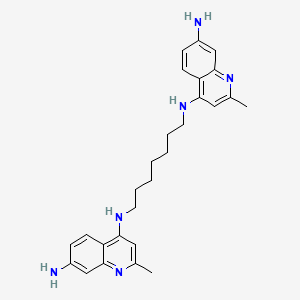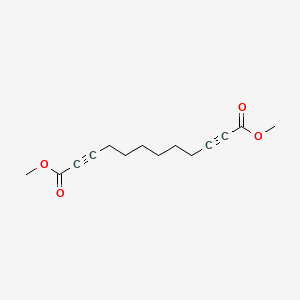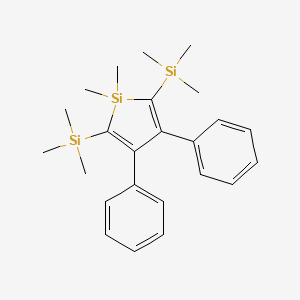
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids It is characterized by the presence of a cyclopropane ring substituted with chlorine and trichloroethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid typically involves the reaction of trichloroethylene with a suitable cyclopropane derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,2-dimethylpropionic acid: A structurally similar compound with different substituents on the cyclopropane ring.
trans-Chrysanthemic acid: Another cyclopropane carboxylic acid with different functional groups.
Uniqueness
2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and trichloroethenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
| 79211-74-8 | |
Fórmula molecular |
C8H8Cl4O2 |
Peso molecular |
278.0 g/mol |
Nombre IUPAC |
2-chloro-3,3-dimethyl-2-(1,2,2-trichloroethenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8Cl4O2/c1-7(2)3(6(13)14)8(7,12)4(9)5(10)11/h3H,1-2H3,(H,13,14) |
Clave InChI |
ZVVFDUAUDUDKSO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C(=C(Cl)Cl)Cl)Cl)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)



![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)


![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)

